1-{7-Oxabicyclo[2.2.1]heptan-2-yl}ethane-1-sulfonamide 1-{7-Oxabicyclo[2.2.1]heptan-2-yl}ethane-1-sulfonamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC17646234
InChI: InChI=1S/C8H15NO3S/c1-5(13(9,10)11)7-4-6-2-3-8(7)12-6/h5-8H,2-4H2,1H3,(H2,9,10,11)
SMILES:
Molecular Formula: C8H15NO3S
Molecular Weight: 205.28 g/mol

1-{7-Oxabicyclo[2.2.1]heptan-2-yl}ethane-1-sulfonamide

CAS No.:

Cat. No.: VC17646234

Molecular Formula: C8H15NO3S

Molecular Weight: 205.28 g/mol

* For research use only. Not for human or veterinary use.

1-{7-Oxabicyclo[2.2.1]heptan-2-yl}ethane-1-sulfonamide -

Specification

Molecular Formula C8H15NO3S
Molecular Weight 205.28 g/mol
IUPAC Name 1-(7-oxabicyclo[2.2.1]heptan-2-yl)ethanesulfonamide
Standard InChI InChI=1S/C8H15NO3S/c1-5(13(9,10)11)7-4-6-2-3-8(7)12-6/h5-8H,2-4H2,1H3,(H2,9,10,11)
Standard InChI Key PXAVEFABONXUEI-UHFFFAOYSA-N
Canonical SMILES CC(C1CC2CCC1O2)S(=O)(=O)N

Introduction

Chemical Structure and Physicochemical Properties

Core Bicyclic Architecture

The defining feature of 1-{7-Oxabicyclo[2.2.1]heptan-2-yl}ethane-1-sulfonamide is its 7-oxabicyclo[2.2.1]heptane system, a bridged heterocycle containing one oxygen atom within a bicyclic framework. This structure imposes significant steric and electronic constraints, influencing both reactivity and biological interactions. The sulfonamide group (SO2NH2-\text{SO}_2\text{NH}_2) attached to the ethane chain introduces hydrogen-bonding capabilities, enhancing solubility and target-binding specificity .

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC8H15NO3S\text{C}_8\text{H}_{15}\text{NO}_3\text{S}
Molecular Weight205.28 g/mol
IUPAC Name1-(7-oxabicyclo[2.2.1]heptan-2-yl)ethanesulfonamide
Canonical SMILESCC(C1CC2CCC1O2)S(=O)(=O)N
Topological Polar Surface Area75.6 Ų

Synthetic Methodologies and Optimization

Bicyclic Precursor Synthesis

The 7-oxabicyclo[2.2.1]heptane core is typically synthesized via Diels-Alder cycloaddition between furan and maleic anhydride, followed by hydrogenation and functional group modifications . Key steps include:

  • Cycloaddition: Furan reacts with maleic anhydride under thermal conditions to form the bicyclic adduct.

  • Reduction: Catalytic hydrogenation saturates the double bond, yielding the oxabicycloheptane skeleton.

  • Sulfonylation: The amine intermediate reacts with chlorosulfonic acid to introduce the sulfonamide group.

Challenges in Stereochemical Control

Pharmacological Applications and Mechanism of Action

Thromboxane A2 Receptor Antagonism

Structural analogs of this compound, such as BMS-180,291, demonstrate potent TxA2 receptor inhibition (IC50=721nM\text{IC}_{50} = 7–21 \, \text{nM}) . The bicyclic core facilitates hydrophobic interactions with the receptor’s transmembrane domain, while the sulfonamide group stabilizes binding via hydrogen bonds to Arg295 and Thr298 residues .

Table 2: In Vitro Antagonistic Activity of Analogues

CompoundTxA2 Receptor IC50\text{IC}_{50} (nM)Selectivity Over Prostaglandin Receptors
BMS-180,2917>1000-fold
Derivative 23a21500-fold

Selective Estrogen Receptor Downregulation (SERD)

Recent studies highlight derivatives with six-carbon alkyl chains (e.g., compound 36) as potent SERDs, degrading estrogen receptor α (ERα) via proteasomal pathways (IC50=0.77μM\text{IC}_{50} = 0.77 \, \mu\text{M}) . The sulfonamide’s electron-withdrawing properties enhance ERα binding affinity, while the bicyclic system prevents agonist-like conformational changes .

Structure-Activity Relationship (SAR) Insights

Role of Substituent Positioning

  • Carboxyl Side Chain: Ortho-substitution on the benzene ring improves TxA2 antagonism by 3-fold compared to para-substituted analogs .

  • Alkyl Chain Length: Six-carbon chains optimize SERD activity by balancing lipophilicity and cellular permeability .

Electronic Effects of the Sulfonamide Group

The SO2NH2-\text{SO}_2\text{NH}_2 group’s electron-deficient sulfur atom enhances interactions with basic residues in target proteins, contributing to nanomolar-level affinities .

Preclinical and Clinical Development

In Vivo Efficacy in Disease Models

  • Cardiovascular Models: Oral administration (0.2 mg/kg) in mice provided 14.4-hour protection against TxA2-induced mortality .

  • Breast Cancer Models: Compound 36 induced apoptosis in MCF-7 cells (EC50=1.2μM\text{EC}_{50} = 1.2 \, \mu\text{M}) and reduced tumor volume by 62% in xenograft models .

Pharmacokinetic Profile

  • Half-Life: 8.3 hours in primates, supporting once-daily dosing .

  • Bioavailability: 44% in rats, attributed to the sulfonamide’s solubility and moderate protein binding .

Future Directions and Challenges

Overcoming Drug Resistance

Prolonged SERD use may upregulate alternative signaling pathways (e.g., mTOR). Combination therapies with kinase inhibitors are under investigation .

Improving Synthetic Scalability

Current routes yield <50% due to stereochemical impurities. Flow chemistry and enzymatic resolution strategies are being explored .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator